molecular formula C17H12ClNO B571361 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole CAS No. 129385-60-0

5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole

Cat. No. B571361
M. Wt: 281.739
InChI Key: SGWOPWVMYXQVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole can be visualized using the NIST Chemistry WebBook or other chemical databases .

Scientific Research Applications

Molecular Structure and Spectroscopy

5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole has been characterized using Density Functional Theory (DFT) to predict its important properties. Its structure was optimized and analyzed using spectroscopic techniques like FT-IR and FT-Raman. Electronic properties were studied through UV-Vis and HOMO-LUMO analyses, providing insights into the charge transfer within the molecule. This compound also underwent studies for molecular docking, suggesting its potential as a membrane permeable inhibitor (Sevvanthi et al., 2020).

Physico-Chemical Properties and Stability

The physico-chemical properties of this compound, known as Org 5222, were extensively studied. These studies included the analysis of its spectra (UV, IR, NMR, mass), X-ray analysis, thermal properties, solubilities, and partition coefficient. It was found to be stable under heat, with only excessive light exposure inducing degradation (Funke, Hindriks, & Sam, 1990).

Radiolabelling Syntheses

Org 5222 was radiolabelled with various isotopes like 3H, 14C, and 36Cl for research purposes. Different methods were employed for its synthesis, such as base-catalyzed exchange and catalytic reductive dehalogenation. These radiolabelled compounds facilitate research in pharmacology and biochemistry (Vader et al., 1994).

Neurochemical Studies

Neurochemical studies on Org 5222 showed its dopamine D2 antagonistic properties combined with antiserotonergic and antihistaminergic effects, similar to certain antipsychotic drugs. Its potential for clinical testing in psychotic patients was suggested based on its behavioral and neurochemical profile (De Boer et al., 1990).

Metabolism in Rats

The metabolism of Org 5222 was studied in rats, revealing processes like oxidation to N-oxide forms and N-demethylation. A novel metabolite, a carbamate glucuronide, was identified in the bile, providing insights into the metabolic pathways of this compound (Von Dem Wildenberg et al., 1990).

Safety And Hazards

  • Environmental Impact : It is very toxic to aquatic organisms and may have long-term adverse effects .

properties

IUPAC Name

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWOPWVMYXQVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C3=CC=CC=C3OC4=C(C2=C1)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678679
Record name 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole

CAS RN

129385-60-0
Record name 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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